
5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
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Overview
Description
5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the following structural formula:
C16H18BNO5
This compound belongs to the indole family and contains a nitro group (NO₂) and a boronic ester group. It has interesting properties and applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-nitroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The boronic ester group is introduced during this process.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group can undergo oxidation reactions.
Reduction: Reduction of the nitro group yields an amino group.
Substitution: The indole ring can undergo substitution reactions.
Borylation: Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source.
Hydrogenation: To reduce the nitro group.
Substitution Reactions: Various electrophiles can be used to modify the indole ring.
Major Products:: The major products depend on the specific reaction conditions. For example, borylation leads to the formation of the boronic ester, while reduction produces the corresponding amino compound.
Scientific Research Applications
Drug Development:
Research indicates that 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can serve as a scaffold for drug development due to its ability to interact with various biological targets. The nitro group may enhance the compound's pharmacological properties by modulating its interaction with target proteins or enzymes.
Biological Activity:
Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria . The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Probes
The compound has potential applications as a fluorescent probe in biological systems. The unique structural attributes allow it to be utilized in imaging studies or as a marker for specific biological processes. This capability is particularly advantageous in cellular biology and biochemistry for tracking molecular interactions within cells.
Materials Science
In materials science, this compound can be employed in the synthesis of functional materials. Its reactivity allows it to be incorporated into polymers or other materials where specific electronic or optical properties are required.
Case Studies and Research Findings
Synthetic Pathways:
Various synthetic routes have been explored to prepare this compound efficiently. For example, one approach involves the reaction of indole derivatives with boronic acids under palladium-catalyzed conditions .
Biological Evaluations:
Studies evaluating the antibacterial activity of related compounds indicate that modifications to the indole structure can significantly influence efficacy. For instance:
- Compounds with additional functional groups showed enhanced activity against specific bacterial strains.
- The diameter of inhibition zones (DIZ) was measured to assess antibacterial effectiveness; compounds demonstrated DIZ values ranging from 20 mm to 25 mm against Staphylococcus aureus and Bacillus subtilis .
Mechanism of Action
The exact mechanism of action depends on the specific application. For example, in drug development, it may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
While 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its boronic ester functionality, similar compounds include:
Biological Activity
5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has gained attention in recent years due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C13H15BN2O4
- Molecular Weight : 274.08 g/mol
- CAS Number : 873663-49-1
Physical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Purity | >97% |
Storage Conditions | Sealed in dry, Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group may play a crucial role in its reactivity and potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Studies suggest that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Therapeutic Applications
The compound is being investigated for its potential use in treating various types of cancer. Preliminary studies indicate promising results in:
- Breast Cancer : In vitro studies have shown that it can significantly reduce the viability of breast cancer cell lines.
- Lung Cancer : Similar effects have been observed in lung cancer models, suggesting a broad spectrum of activity against different cancer types.
Case Study 1: Breast Cancer Cell Lines
In a study published in MDPI, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM .
Case Study 2: Mechanistic Insights
Another study focused on understanding the mechanism behind the compound's anticancer effects. It was found that the compound activates caspase pathways leading to apoptosis in A549 lung cancer cells. The study highlighted the importance of the boron moiety in enhancing biological activity .
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological efficacy of this compound. Key findings include:
- Synthesis Techniques : Various synthetic routes have been developed to produce high yields of the compound while maintaining purity .
- Biological Assays : In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Properties
IUPAC Name |
5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-6-5-9(17(18)19)7-10(11)12/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUEPMHZGNYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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